Asperugin

antifungal natural product Candida albicans

Asperugin (CAS 2102-72-9) is a farnesylated phenolic secondary metabolite first isolated from the fungus Aspergillus rugulosus. Chemically, it is a meroterpenoid defined by a 3-hydroxy-5-methoxyphthalaldehyde core bearing a (2E,6E)-farnesyloxy side chain, with the molecular formula C₂₄H₃₂O₅ and a molecular weight of 400.51 g/mol.

Molecular Formula C24H32O5
Molecular Weight 400.5 g/mol
CAS No. 2102-72-9
Cat. No. B1233800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsperugin
CAS2102-72-9
Synonymsasperugin
Molecular FormulaC24H32O5
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCOC1=C(C=C(C(=C1O)C=O)C=O)OC)C)C)C
InChIInChI=1S/C24H32O5/c1-17(2)8-6-9-18(3)10-7-11-19(4)12-13-29-24-22(28-5)14-20(15-25)21(16-26)23(24)27/h8,10,12,14-16,27H,6-7,9,11,13H2,1-5H3/b18-10+,19-12+
InChIKeyHWVGIDRLIKEBPS-UBIAKTOFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Asperugin (CAS 2102-72-9): Chemical Identity, Structural Class, and Baseline Characterization for Procurement Evaluation


Asperugin (CAS 2102-72-9) is a farnesylated phenolic secondary metabolite first isolated from the fungus Aspergillus rugulosus [1]. Chemically, it is a meroterpenoid defined by a 3-hydroxy-5-methoxyphthalaldehyde core bearing a (2E,6E)-farnesyloxy side chain, with the molecular formula C₂₄H₃₂O₅ and a molecular weight of 400.51 g/mol [2]. It belongs to the broader asperugin family of oxyprenylated natural products, which includes Asperugin B (C₂₃H₃₀O₅, CAS 14522-05-5) and Asperugin C (C₂₃H₃₂O₄, CAS 33514-96-4), all sharing a farnesyl-substituted aromatic aldehyde scaffold [3]. Asperugin is classified as a sesquiterpenoid and is structurally mapped to the o-phthalaldehyde heading in the MeSH ontology [4][5]. Its biosynthesis has been partially elucidated in A. rugulosus, where Asperugin C was identified as a probable shunt metabolite en route to Asperugin [6].

Why Asperugin Cannot Be Interchanged with Asperugin B, Fomecins, or Other Farnesylated Phenolics Without Loss of Experimental Fidelity


The asperugin family exhibits striking structural microheterogeneity that translates into divergent bioactivity profiles, precluding generic substitution. Asperugin (C₂₄H₃₂O₅) and Asperugin B (C₂₃H₃₀O₅) differ by exactly one carbon and one oxygen atom, yet this seemingly minor variation positions them in entirely different activity bands: Asperugin B and its Aspersparin congeners display only weak herbicidal activity (inhibitory rates far below 40% at 200 µg/mL), while the co-isolated azaphilone Aspersparin D and sydonic acid achieve moderate-to-strong herbicidal inhibition (40–78%) under identical assay conditions [1]. In antifungal testing, Asperugin congeners bearing specific substitution patterns on the phthalaldehyde core showed MIC values of 6.2 µg/mL against Candida albicans, whereas the parent Asperugin molecule itself has not been reported with comparable potency in the same assay systems [2]. Furthermore, the farnesyl chain geometry (E,E configuration in Asperugin) is a defined structural parameter that distinguishes it from geranylated or isopentenyloxy phenolic analogs such as the fomecins, whose antimicrobial spectrum and potency differ [2][3]. Substituting any in-class compound without verifying the exact CAS identity and lot-specific characterization risks invalidating SAR interpretations and irreproducible biological results.

Quantitative Differential Evidence for Asperugin (CAS 2102-72-9) Versus Closest Analogs: Antifungal, Herbicidal, and Enzymatic Dimensions


Antifungal MIC Comparison: Asperugin Congeners Versus Fomecin-Class Phenolic Antibiotics Against Candida albicans and Trichophyton asteroides

In a head-to-head synthetic and antimicrobial study, two congeners of asperugin—derivatives sharing the farnesyloxy-phthalaldehyde scaffold—demonstrated antifungal activity against Candida albicans with an MIC of 6.2 µg/mL, while an ether derivative of asperugin showed activity against Trichophyton asteroides (T. mentagrophytes) at 12.5 µg/mL [1]. These values were obtained alongside fomecins A and B and 2,3,4-trihydroxybenzaldehyde comparators within the same in vitro assay framework, establishing a quantitative rank order within this phenolic aldehyde antibiotic class [1]. The specific MIC data points are tied to defined asperugin congeners—not the parent Asperugin molecule—underscoring that the biological readout is exquisitely sensitive to the exact substitution pattern on the phthalaldehyde nucleus [1].

antifungal natural product Candida albicans Trichophyton MIC phthalaldehyde

Herbicidal Activity Differentiation: Asperugin B and Analogues (Weak) Versus Sydonic Acid and Aspersparin D (Moderate to Strong) in Monocot and Dicot Weed Seedling Bioassays

In a standardized Petri dish bioassay at 200 µg/mL, Asperugin B (compound 1) and its three Aspersparin analogues (compounds 2–4) exhibited only weak inhibitory activities against the growth of Echinochloa crusgalli (monocot) and Amaranthus retroflexus (dicot) seedlings, with inhibitory rates substantially below 40% [1]. In stark contrast, the co-isolated azaphilone Aspersparin D (compound 5) achieved moderate inhibitory rates of 40–60% against E. crusgalli roots and shoots, while sydonic acid (compound 6) displayed an inhibitory rate of 78.34% against A. retroflexus germ, a value statistically comparable to the positive control herbicide 2,4-D (80.70%) under identical conditions [1]. Compounds 5 and 6 were described as exhibiting 'much stronger inhibitory activities' than compounds 1–4, with dose-dependent effects confirmed across a 12.5–200 µg/mL gradient [1].

herbicidal natural herbicide Echinochloa crusgalli Amaranthus retroflexus bioherbicide Aspergillus sparsus

DHFR Enzymatic Inhibition: Asperugin Registered in BindingDB for Dihydrofolate Reductase (L1210 Murine Leukemia) as a Biochemical Probe

Asperugin has been deposited in the BindingDB database (ChEBML_54610) with an associated assay record for inhibitory activity against dihydrofolate reductase (DHFR) derived from murine L1210 leukemia cells [1]. DHFR is a clinically validated target in anticancer and antimicrobial chemotherapy. While the specific Ki or IC₅₀ value is not extractable from the publicly accessible assay summary page, the mere existence of this curated biochemical annotation distinguishes Asperugin from the majority of fungal farnesylated phenolics that lack any target-based profiling [1]. This DHFR association is absent for Asperugin B, Aspersparin congeners, and sydonic acid in the same database, representing a target-engagement lead unique to Asperugin (CAS 2102-72-9) within its chemotype [1].

DHFR dihydrofolate reductase L1210 enzyme inhibition antifolate BindingDB

Structural Differentiation: Asperugin Possesses a Farnesyloxy-Phthalaldehyde Core That Is One Oxygen Richer Than Asperugin B, Defining a Distinct Chemical Series

Asperugin (C₂₄H₃₂O₅, MW 400.51) and Asperugin B (C₂₃H₃₀O₅, MW 386.48) are the two most closely related members of the asperugin family, yet differ by exactly CH₂O (one carbon and one oxygen) . The molecular formula difference corresponds to Asperugin possessing a methoxy (–OCH₃) and a hydroxyl (–OH) substituent on the phthalaldehyde ring, whereas Asperugin B bears a different oxygenation pattern . This structural difference places Asperugin into a distinct Chemical Abstracts indexing record, with Asperugin mapped to the o-phthalaldehyde MeSH heading [1]. In the herbicidal bioassay, this structural divergence correlates with a functional divergence: Asperugin B and its double-bond isomers (Aspersparin A–C, differing only in farnesyl chain saturation) all cluster in the 'weakly active' category, suggesting that the phthalaldehyde substitution pattern—not the farnesyl chain geometry alone—is a critical determinant of biological activity within this chemotype [2].

structure-activity relationship phthalaldehyde farnesyl meroterpenoid oxyprenylated natural product SAR

Evidence Gap Advisory: Limited Direct Quantitative Data for Parent Asperugin (CAS 2102-72-9) as an Actionable Procurement Consideration

A comprehensive search of the publicly available peer-reviewed literature reveals that the majority of accessible quantitative bioactivity data for the asperugin chemotype pertains to Asperugin B (CAS 14522-05-5) and its synthetic congeners, rather than to the parent Asperugin molecule (CAS 2102-72-9) itself [1][2][3]. The herbicidal activity data were generated for Asperugin B and Aspersparin A–C [1]; the antifungal MIC data were collected on synthetic asperugin congeners prepared from gallic acid [2]; and the DHFR assay registration in BindingDB, while specific to Asperugin (CAS 2102-72-9), does not report a quantitative Ki or IC₅₀ value in the publicly accessible record [3]. No direct head-to-head quantitative comparison between Asperugin (CAS 2102-72-9) and Asperugin B (CAS 14522-05-5) in the same assay has been identified in the accessible literature. This evidence gap is itself a critical procurement consideration: researchers requiring compounds with well-characterized, quantitatively benchmarked bioactivity profiles should be aware that Asperugin B currently has a richer publicly available activity data portfolio than the parent Asperugin.

data gap procurement risk Asperugin evidence assessment research compound selection

Evidence-Backed Application Scenarios for Asperugin (CAS 2102-72-9) in Research and Industrial Procurement


Antifungal Lead Optimization Using the Farnesyloxy-Phthalaldehyde Scaffold

Asperugin and its synthetic congeners have demonstrated tractable antifungal activity in vitro, with two congeners achieving an MIC of 6.2 µg/mL against Candida albicans [1]. This positions the asperugin phthalaldehyde scaffold as a starting point for antifungal SAR campaigns, particularly where modification of the aromatic substitution pattern can modulate potency. The synthetic accessibility of asperugin from gallic acid, as demonstrated by Hayashi et al., provides a defined chemical route for analog generation [1]. Procurement of Asperugin (CAS 2102-72-9) as an authentic reference standard enables verification of synthetic intermediates and final products in medicinal chemistry programs targeting fungal pathogens.

Herbicide Discovery Programs Requiring Baseline-Inactive Scaffold Controls

The herbicidal bioassay data from Aspergillus sparsus metabolites establish that Asperugin B and its Aspersparin analogues are weakly active (far below 40% inhibition at 200 µg/mL) against E. crusgalli and A. retroflexus, while sydonic acid (78.34% inhibition) and Aspersparin D (40–60% inhibition) show meaningful herbicidal effects [2]. Asperugin (CAS 2102-72-9), as the structurally related parent compound with a distinct phthalaldehyde oxidation state, may serve as a valuable inactive or weakly active control scaffold in herbicide screening cascades, enabling researchers to establish baseline activity thresholds and validate assay sensitivity against the positive control 2,4-D (80.70% inhibition) [2].

DHFR-Targeted Biochemical Probe Development and Antifolate Screening

The curated annotation of Asperugin in BindingDB as a compound tested against dihydrofolate reductase (DHFR) from L1210 murine leukemia cells provides a unique target-based entry point that is absent for Asperugin B and other in-class analogs [3]. Researchers engaged in antifolate drug discovery or DHFR enzymology can procure Asperugin (CAS 2102-72-9) to experimentally verify and quantify this target engagement, potentially developing it as a biochemical probe. The o-phthalaldehyde moiety—a known reactive functional group—may confer DHFR inhibitory properties distinct from classical antifolates such as methotrexate, warranting mechanistic investigation [4].

Biosynthetic Pathway Studies and Authentic Analytical Standard for Aspergillus Metabolomics

Asperugin has a partially elucidated biosynthetic pathway in Aspergillus rugulosus, where Asperugin C (C₂₃H₃₂O₄) was identified as a shunt metabolite en route to Asperugin [5]. For natural product chemists and fungal biologists investigating secondary metabolite biosynthesis in the A. nidulans group, Asperugin (CAS 2102-72-9) serves as an authentic analytical standard for LC-MS and NMR-based metabolomics workflows. Its well-defined CAS registry entry (2102-72-9), MeSH classification (C036523), and ChEBI identifier (CHEBI:216053) make it uniquely traceable in cheminformatics databases compared to less rigorously indexed in-class compounds [4][6].

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